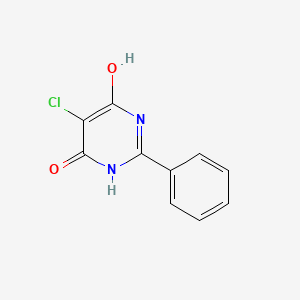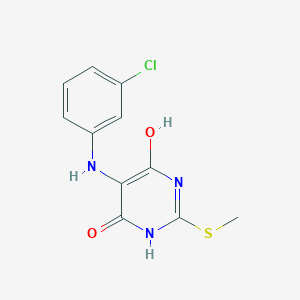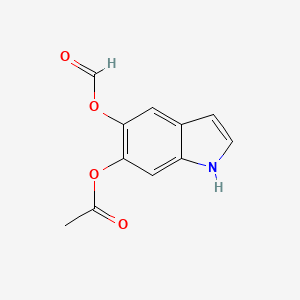![molecular formula C23H32N2 B12925340 5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine CAS No. 98495-18-2](/img/structure/B12925340.png)
5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is an organic compound with the molecular formula C23H32N2 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a butyl group and a phenyl ring that is further substituted with a trans-4-propylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.
Substitution Reactions: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.
Cyclohexyl Group Introduction: The trans-4-propylcyclohexyl group can be attached to the phenyl ring through a Friedel-Crafts alkylation reaction using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for alkylation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
作用機序
The mechanism of action of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Phenylpyrimidine: Lacks the butyl and trans-4-propylcyclohexyl groups, resulting in different chemical and biological properties.
4-Butyl-2-phenylpyrimidine: Similar but lacks the trans-4-propylcyclohexyl group.
5-Butyl-2-(4-cyclohexylphenyl)pyrimidine: Similar but lacks the propyl group on the cyclohexyl ring.
Uniqueness
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is unique due to the presence of both the butyl group and the trans-4-propylcyclohexyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
98495-18-2 |
|---|---|
分子式 |
C23H32N2 |
分子量 |
336.5 g/mol |
IUPAC名 |
5-butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine |
InChI |
InChI=1S/C23H32N2/c1-3-5-7-19-16-24-23(25-17-19)22-14-12-21(13-15-22)20-10-8-18(6-4-2)9-11-20/h12-18,20H,3-11H2,1-2H3 |
InChIキー |
VODOFAOXJAINKA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3CCC(CC3)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


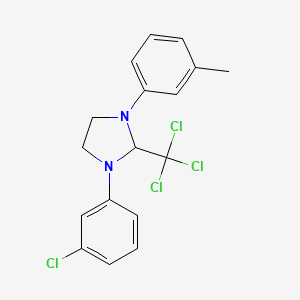
![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)
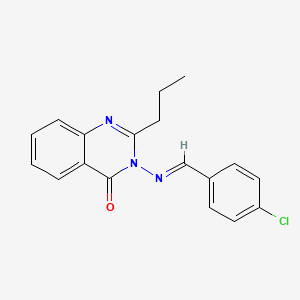
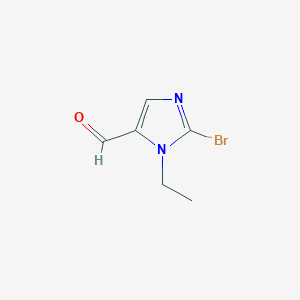
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)
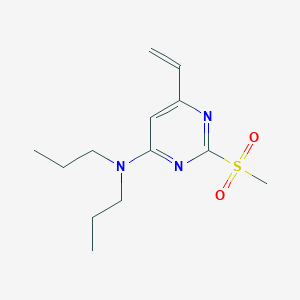


![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
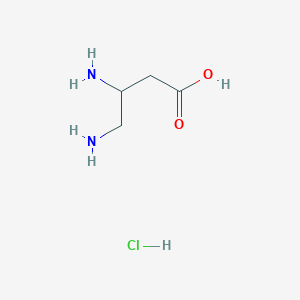
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
